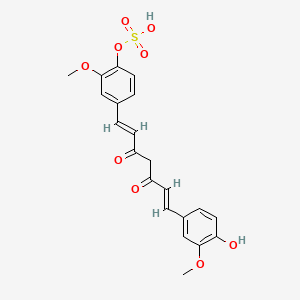

Curcumin sulfate

Descripción general

Descripción

Curcumin is the main active ingredient in turmeric, a spice native to Southeast Asia and popular worldwide . It has a warm, bitter flavor and a striking yellow color . Curcumin has been used as a medicine for nearly 4000 years and is known for its anti-inflammatory, antioxidant, and several other marked benefits . It was first isolated by scientists around the turn of the 20th century .

Synthesis Analysis

Curcumin can be extracted from turmeric and has been synthesized in laboratories . It has a high capacity to form molecular complexes with proteins, carbohydrates, lipids, and natural compounds, which can increase its bioactivity and bioavailability .Molecular Structure Analysis

Curcumin is a diarylheptanoid, belonging to the group of curcuminoids, which are phenolic pigments responsible for the yellow color of turmeric . It is a discreet bioactive compound and gives turmeric its bright color .Chemical Reactions Analysis

Curcumin acts as a scavenger of oxygen species, such as hydroxyl radical, superoxide anion, and singlet oxygen, and inhibits lipid peroxidation as well as peroxide-induced DNA damage . It also mediates potent anti-inflammatory and anti-carcinogenic actions via modulating various signaling molecules .Physical And Chemical Properties Analysis

Curcumin has poor solubility and poor absorption in the free form in the gastrointestinal tract, and its rapid biotransformation to inactive metabolites greatly limits its utility as a health-promoting agent and dietary supplement .Aplicaciones Científicas De Investigación

Antioxidant and Neuroprotective Effects

Field

Application

Curcumin has shown potential in the prevention and treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Methods

The methods involve oral administration of curcumin in nanoformulations to enhance its bioavailability .

Results

The antioxidant properties of curcumin have shown promising results in reducing oxidative stress and inflammation, key factors in neurodegeneration .

Anti-Cancer Activity

Field

Application

Curcumin has been studied for its potential anti-cancer effects .

Methods

Various in vitro and in vivo models have been used to study the effects of curcumin on different types of cancer .

Results

Curcumin has shown selective cytotoxicity towards cancer cells and has demonstrated anti-neoplastic activity .

Anti-Inflammatory and Immune-Modulating Effects

Field

Application

Curcumin has been used to study its effects on inflammation and immune response .

Methods

The methods involve the administration of curcumin and observing its effects on inflammatory markers .

Results

Curcumin has shown anti-inflammatory and immune-modulating effects, potentially beneficial in conditions like rheumatoid arthritis and psoriasis .

Metabolism Regulating Effects

Field

Application

Curcumin has been studied for its potential effects on metabolic disorders .

Methods

The methods involve the administration of curcumin and monitoring its effects on metabolic parameters .

Results

Curcumin has shown potential benefits in conditions like obesity, diabetes, and nonalcoholic fatty liver disease .

Anti-Microbial Effects

Field

Application

Curcumin has been studied for its potential anti-microbial effects .

Methods

The methods involve the administration of curcumin and observing its effects on microbial growth .

Results

Curcumin has shown anti-microbial activity, potentially useful in the treatment of various infections .

Tissue Protective Effects

Field

Application

Curcumin has been studied for its potential tissue protective effects .

Methods

The methods involve the administration of curcumin and observing its effects on tissue damage and healing .

Results

Curcumin has shown tissue protective effects, potentially beneficial in conditions like liver cirrhosis and ulcerative colitis .

Skin Health and Wound Healing

Field

Application

Curcumin has shown benefits for skin diseases, infections, and wound healing .

Methods

The methods involve topical application of curcumin on the skin .

Results

Curcumin has shown potential benefits in improving skin health and accelerating wound healing .

Cardiovascular Health

Field

Application

Curcumin has been studied for its potential effects on cardiovascular health .

Methods

The methods involve the administration of curcumin and monitoring its effects on cardiovascular parameters .

Results

Curcumin has shown potential benefits in conditions like atherosclerosis .

Liver Health

Field

Application

Curcumin has been studied for its potential effects on liver health .

Methods

The methods involve the administration of curcumin and monitoring its effects on liver function .

Results

Curcumin has shown potential benefits in liver diseases such as nonalcoholic steatohepatitis .

Eye Health

Field

Application

Curcumin has been studied for its potential effects on various disorders of the eye .

Methods

The methods involve the administration of curcumin and monitoring its effects on eye health .

Results

Curcumin has shown potential benefits in various disorders of the eye .

Obesity and Metabolic Syndrome

Field

Application

Curcumin has been studied for its potential effects on obesity and metabolic syndrome .

Methods

The methods involve the administration of curcumin and monitoring its effects on metabolic parameters .

Results

Curcumin has shown potential benefits in conditions like obesity and metabolic syndrome .

Inflammatory Bowel Disease (IBD)

Field

Application

Curcumin has been studied for its potential effects on Inflammatory Bowel Disease (IBD) .

Methods

The methods involve the administration of curcumin and monitoring its effects on IBD symptoms .

Results

Curcumin has shown potential benefits in conditions like IBD .

Direcciones Futuras

Due to advances in the drug delivery field, promising strategies for increasing curcumin bioavailability include the use of adjuvant, complexed/encapsulated curcumin, specific curcumin formulations, and curcumin nanoparticles . These strategies can offer a future perspective for effective curcumin formulations .

Propiedades

IUPAC Name |

[4-[(1E,6E)-7-(4-hydroxy-3-methoxyphenyl)-3,5-dioxohepta-1,6-dienyl]-2-methoxyphenyl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O9S/c1-28-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(21(12-15)29-2)30-31(25,26)27/h3-12,24H,13H2,1-2H3,(H,25,26,27)/b7-3+,8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJVQQBBTRFOHB-FCXRPNKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)OS(=O)(=O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)OS(=O)(=O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10893526 | |

| Record name | Curcumin sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Curcumin acts as a scavenger of oxygen species, such as hydroxyl radical, superoxide anion, and singlet oxygen and inhibit lipid peroxidation as well as peroxide-induced DNA damage. Curcumin mediates potent anti-inflammatory agent and anti-carcinogenic actions via modulating various signalling molecules. It suppresses a number of key elements in cellular signal transduction pathways pertinent to growth, differentiation, and malignant transformation; it was demonstrated _in vitro_ that curcumin inhibits protein kinases, c-Jun/AP-1 activation, prostaglandin biosynthesis, and the activity and expression of the enzyme cyclooxygenase (COX)-2. | |

| Record name | Curcumin sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14635 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Curcumin sulfate | |

CAS RN |

339286-19-0 | |

| Record name | Curcumin sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0339286190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Curcumin sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14635 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Curcumin sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CURCUMIN SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/160DHE331M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

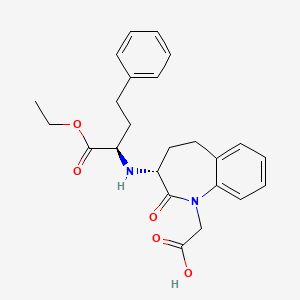

![2-((S)-3-((R)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid hydrochloride](/img/structure/B601000.png)

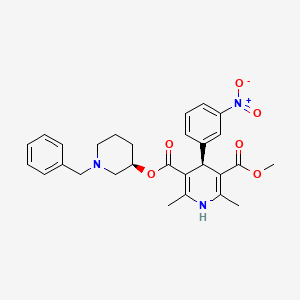

phosphoryl]acetic acid](/img/structure/B601002.png)